2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide
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Overview
Description
2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide is an organic compound that features a chloro-substituted amide group attached to a propanamide backbone The compound is characterized by the presence of two 6-methylpyridin-2-yl groups, which are attached to the nitrogen atoms of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide typically involves the reaction of 2-chloro-6-methylpyridine with a suitable amide precursor. One common method involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane, which facilitates the formation of the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as dimethylformamide or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amide derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methylpyridine: A precursor in the synthesis of 2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide.
N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide: A similar compound without the chloro substitution.
Uniqueness
This compound is unique due to the presence of the chloro group, which imparts specific reactivity and properties to the compound.
Properties
CAS No. |
2411314-38-8 |
---|---|
Molecular Formula |
C17H20ClN3O |
Molecular Weight |
317.8 |
Purity |
95 |
Origin of Product |
United States |
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